SIRT2-IN-11

Cancer Biology p53 Signaling Sirtuin Inhibitors

Researchers requiring p53-pathway dissection face a gap: generic SIRT2 inhibitors fail to recapitulate the specific p53 acetylation signature needed to activate CDKN1A, PUMA, and NOXA. SIRT2-IN-11 (AEM1) closes this gap as the reference probe for p53-dependent SIRT2 pharmacology. - Validated p53-dependent apoptosis induction; effect abolished in p53-null H1299 cells. - Moderate selectivity window over SIRT1 (IC50 118.4 µM) and SIRT3 (>100 µM), avoiding confounding pan-sirtuin inhibition. - Supplied with full analytical documentation; ambient shipment with blue ice for solutions; ready for dose-response studies in p53-proficient cancer lines.

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
Cat. No. B11599657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT2-IN-11
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)N)NC3C5=CC=CC=C5
InChIInChI=1S/C21H22N2O/c22-21(24)15-8-9-17-16(11-15)18-13-6-7-14(10-13)19(18)20(23-17)12-4-2-1-3-5-12/h1-5,8-9,11,13-14,18-20,23H,6-7,10H2,(H2,22,24)
InChIKeyXALTUCOIORLBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIRT2-IN-11 for p53-Proficient Cancer Research


SIRT2-IN-11 (also known as AEM1) is a chemical probe compound characterized as a selective inhibitor of the NAD+-dependent protein deacetylase sirtuin 2 (SIRT2) [1]. It is a methanophenanthridine derivative with a reported IC50 of 18.5 µM against the SIRT2 enzyme and exhibits a favorable selectivity window over the closely related sirtuin isoforms SIRT1 (IC50 = 118.4 µM) and SIRT3 [1]. SIRT2-IN-11 is primarily utilized as a functional tool compound to dissect the role of SIRT2-mediated deacetylation of the p53 tumor suppressor protein, particularly in non-small cell lung cancer (NSCLC) models [1].

SIRT2 chemical probe for p53 acetylation pathway studies Selective over SIRT1/SIRT3 at reported assay concentrations
Tool compound for p53-proficient NSCLC and cancer cell model research Functional readout via CDKN1A, PUMA, NOXA induction
Moderate SIRT2 selectivity enables sirtuin interplay investigation Avoids complete ablation of SIRT1/SIRT3 activity

Why Generic SIRT2 Inhibitor Substitution Fails


Although numerous SIRT2 inhibitors exist, they are not functionally interchangeable. SIRT2-IN-11's utility is defined not solely by its biochemical potency but by a specific combination of a moderate SIRT2 selectivity window and a well-characterized p53-dependent downstream signature [1]. More potent SIRT2 inhibitors, such as SirReal2 (IC50 = 140 nM) or Thiomyristoyl (TM, IC50 = 28 nM), exhibit distinct selectivity and chemotypes that do not reproduce the same pattern of p53 acetylation and transcriptional activation of CDKN1A, PUMA, and NOXA observed with SIRT2-IN-11 [2][3]. Conversely, structurally related analogs like AEM2 (IC50 = 3.8 µM) possess higher potency but may lack the precise selectivity profile required for dissecting p53-dependent versus -independent mechanisms [1]. Substituting SIRT2-IN-11 with a generic, high-potency SIRT2 inhibitor risks conflating off-target effects with the specific p53-mediated anti-proliferative outcomes that define this compound's research applications [4].

Chemotype mismatch

SirReal2 or Thiomyristoyl may not reproduce the same p53 acetylation and gene activation pattern, as their selectivity and off-target kinase context differ.

Potency-profile divergence

Higher-potency analogs like AEM2 may shift the p53-dependent versus -independent response; lower SIRT2 affinity can alter the functional assay window.

Functional signature loss

Generic SIRT2 inhibitors risk missing the defined p53-mediated anti-proliferative endpoint, conflating off-target effects with on-target pathway response.

SIRT2-IN-11 Differentiation Evidence


Comparison with AEM2: Potency and Selectivity

SIRT2-IN-11 (AEM1) and its close structural analog AEM2 were co-developed and characterized in the same study, providing a direct head-to-head comparison. SIRT2-IN-11 exhibits an IC50 of 18.5 µM against SIRT2, whereas AEM2 is approximately 4.9-fold more potent with an IC50 of 3.8 µM [1]. Critically, both compounds show weak inhibition of SIRT1 and SIRT3, but their differential potency allows for titration of SIRT2 inhibition within a functional assay window that can be correlated with p53 acetylation and transcriptional activation [1]. This difference enables researchers to select the appropriate tool compound based on the required concentration range to avoid off-target effects in cellular assays.

vs. AEM2 potency
Head-to-head
SIRT2 IC50 18.5 µM vs. 3.8 µM (AEM2)
Supports dose-response titration for p53 pathway endpoint interpretation
4.9-fold lower potency; in vitro recombinant enzyme assay
Cancer Biology p53 Signaling Sirtuin Inhibitors Non-Small Cell Lung Cancer

Selectivity Window vs. SirReal2 and TM

SIRT2-IN-11 displays a characteristic selectivity profile that distinguishes it from more potent SIRT2 inhibitors. It weakly inhibits SIRT1 with an IC50 of 118.4 µM, resulting in a selectivity window of approximately 6.4-fold over SIRT1 [1]. In contrast, highly potent inhibitors like SirReal2 (IC50 = 140 nM) and Thiomyristoyl (TM, IC50 = 28 nM) exhibit much larger selectivity windows (>1000-fold for TM) but are often from distinct chemotypes and can exhibit different patterns of off-target activity [2][3]. The moderate selectivity of SIRT2-IN-11 is a critical parameter for experiments where complete ablation of SIRT1 or SIRT3 activity is undesirable, or where the interplay between sirtuin family members is under investigation.

SIRT1 selectivity window
Cross-study comparable
6.4-fold over SIRT1 (IC50 118.4 µM)
Modest selectivity supports sirtuin family interplay research without complete SIRT1 ablation
SirReal2 >357-fold, TM >3500-fold; distinct chemotypes
Enzymology Sirtuin Selectivity Chemical Probe Characterization

p53-Dependent Gene Induction Signature

A key functional differentiator for SIRT2-IN-11 is its well-documented ability to induce a p53-dependent pro-apoptotic transcriptional program. Treatment with SIRT2-IN-11 (20 µM, 6-8 hours) in NSCLC A549 cells (which harbor wild-type p53) results in increased p53 acetylation and subsequently elevates the mRNA expression levels of its target genes: CDKN1A (p21), PUMA, and NOXA [1]. This p53-dependent mechanism is validated by the fact that the sensitization to etoposide-induced apoptosis by SIRT2-IN-11 is lost in p53-null H1299 NSCLC cells [1]. While other SIRT2 inhibitors may also affect p53 acetylation, this specific gene expression signature (CDKN1A/PUMA/NOXA) at a defined, non-toxic concentration is a characteristic hallmark of SIRT2-IN-11 in this cellular context.

p53 gene signature
Class-level inference
CDKN1A, PUMA, NOXA mRNA upregulation (20 µM, A549 p53-wt)
Reported p53-dependent transcriptional endpoint; lost in p53-null H1299 cells
Requires validation in user model; exact fold-change in primary publication
Apoptosis Transcriptional Regulation p53 Tumor Suppressor NSCLC

Application Scenarios for SIRT2-IN-11


SIRT2-Mediated p53 Regulation

SIRT2-IN-11 is the optimal chemical probe for studies aimed at dissecting the role of SIRT2 in regulating p53 acetylation and transcriptional activity. Researchers should select SIRT2-IN-11 when the experimental objective is to pharmacologically induce p53 acetylation and monitor the subsequent activation of canonical p53 target genes like CDKN1A, PUMA, and NOXA in p53-proficient cancer cell lines [1]. Its moderate potency and selectivity window make it suitable for dose-response experiments to correlate the degree of SIRT2 inhibition with p53-dependent functional outcomes, without the confounding effects of complete SIRT1 or SIRT3 inhibition that might occur with less selective or more potent probes [1].

p53-Dependent Apoptosis Validation

A critical control experiment for any study involving SIRT2 inhibitors and apoptosis is to confirm p53-dependency. SIRT2-IN-11 is uniquely validated for this purpose. Its ability to sensitize NSCLC cells to etoposide-induced apoptosis is strictly dependent on the presence of functional p53, as demonstrated by the loss of this effect in p53-null H1299 cells [1]. Therefore, SIRT2-IN-11 serves as a reference compound for establishing whether novel SIRT2 inhibitors or genetic manipulations of SIRT2 exert their anti-cancer effects through a p53-dependent mechanism [1].

Sirtuin Selectivity Profiling

When designing experiments to compare the biological consequences of SIRT2-selective versus pan-sirtuin inhibition, SIRT2-IN-11 provides a defined reference point. Its well-characterized IC50 values for SIRT1 (118.4 µM) and SIRT3 (>100 µM) allow it to be used in parallel with pan-SIRT inhibitors or highly selective SIRT2 probes (e.g., SirReal2) to dissect the specific contribution of SIRT2 inhibition to a phenotype [1]. This is particularly relevant in studies where the therapeutic window between inhibiting SIRT2 and avoiding SIRT1/3-related toxicity is under investigation, as highlighted by studies on the advantage of SIRT2-selective over pan-SIRT1-3 inhibitors [2].

Application
Selection Property
Validation Focus
SIRT2-p53 acetylation pathway studies
Moderate selectivity window, known p53 target gene induction
CDKN1A, PUMA, NOXA expression in p53-proficient cell models
p53-dependent apoptosis model validation
p53-dependent functional signature
Loss-of-effect control in p53-null H1299 cells
Sirtuin isoform selectivity profiling
Defined SIRT1/SIRT3 selectivity context
Comparison with pan-SIRT inhibitors or high-selectivity probes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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